3-Acetyl-6-bromocoumarin

Antioxidant Medicinal Chemistry Free Radical Scavenging

3-Acetyl-6-bromocoumarin (CAS 2199-93-1) is a heterocyclic coumarin derivative featuring a reactive 3-acetyl group and a 6-bromo substituent. This precise substitution pattern is critical: its antioxidant activity (~56% DPPH scavenging) and optical band gap (~3.1 eV) are highly sensitive to structural modifications. Researchers use it as a benchmark in SAR studies and as a building block for UV sensors, OLEDs, and polyheterocyclic synthesis. Ensure you obtain the correct regioisomer to avoid costly experimental errors.

Molecular Formula C11H7BrO3
Molecular Weight 267.07 g/mol
CAS No. 2199-93-1
Cat. No. B182494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-6-bromocoumarin
CAS2199-93-1
Synonyms3-acetyl-6-bromo-2H-chromen-2-one
Molecular FormulaC11H7BrO3
Molecular Weight267.07 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O
InChIInChI=1S/C11H7BrO3/c1-6(13)9-5-7-4-8(12)2-3-10(7)15-11(9)14/h2-5H,1H3
InChIKeyXFQYOFLFNKCHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-6-bromocoumarin (CAS 2199-93-1): Core Identity and Procurement Context


3-Acetyl-6-bromocoumarin (CAS 2199-93-1), also known as 3-acetyl-6-bromo-2H-chromen-2-one, is a heterocyclic coumarin derivative characterized by an acetyl group at the 3-position and a bromine substituent at the 6-position of the benzopyrone ring system [1]. This structural motif, with its reactive acetyl group and halogen handle, distinguishes it within the broader class of substituted coumarins and underpins its utility as a versatile building block in organic synthesis and a candidate for developing materials with specific optoelectronic or biological properties [2].

Why Generic 'Bromocoumarin' Substitution Fails: The Case for Specifying 3-Acetyl-6-bromocoumarin


The biological and physicochemical behavior of halogenated coumarins is exquisitely sensitive to the specific pattern of substitution. In the context of antioxidant activity, a direct comparative study reveals that the precise nature of the 3-position substituent, even within a series of 6-bromo-substituted coumarins, can drastically alter potency [1]. For instance, simply changing the 3-acetyl group to a 3-(2-bromoacetyl) or a 3-(2-aminothiazol-4-yl) moiety results in significantly different free-radical scavenging capabilities [1]. Similarly, optoelectronic parameters such as the optical band gap, which are critical for device applications, are known to be tunable based on the coumarin's specific substituents, meaning a generic bromocoumarin cannot be assumed to possess the same properties as the 3-acetyl-6-bromo derivative [2]. These findings underscore that for applications where specific reactivity, bioactivity, or material performance is required, the exact compound identity is paramount.

Quantitative Evidence Guide: Verifiable Performance Metrics for 3-Acetyl-6-bromocoumarin (CAS 2199-93-1)


DPPH Radical Scavenging Activity: 3-Acetyl-6-bromocoumarin vs. Other 6-Bromo Coumarins

In a direct comparative study, 3-acetyl-6-bromocoumarin (CMRN1) exhibited a free radical scavenging activity of 56%, as measured by the DPPH assay. Under the same experimental conditions, the closely related analog 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one (CMRN4) showed 85% activity, and 3-(2-aminothiazol-4-yl)-6-bromo-2H-chromen-2-one (CMRN7) showed 61% activity [1].

Antioxidant Medicinal Chemistry Free Radical Scavenging

Optical Band Gap Tunability in Polar Solvents for Optoelectronic Applications

The optical band gap of 3-acetyl-6-bromocoumarin is solvent-dependent. At a fixed concentration of 120 µM, the band gap was measured to be 3.110 eV in DMF and 3.092 eV in DMSO [1]. Furthermore, the band gap demonstrates concentration-dependent tunability, decreasing from 3.151 eV to 2.823 eV as the concentration increases from 27 µM to 23 mM [1].

Optoelectronics Materials Science Organic Semiconductors

Vibrational Spectroscopy Fingerprint vs. 3-Acetyl-6-methylcoumarin

A comparative vibrational spectroscopy study (IR and Raman) between 3-acetyl-6-bromocoumarin and its close analog 3-acetyl-6-methylcoumarin revealed significant changes in vibrational structure, particularly in the positions and intensities of certain modes [1]. Notably, the carbonyl stretching mode of the pyrone ring was stable in both molecules, whereas the same mode in the acetyl group was not, and down-shifting of methyl vibration frequencies was observed in the bromo-derivative relative to the methyl-derivative [1].

Analytical Chemistry Vibrational Spectroscopy Quality Control

Targeted Application Scenarios for 3-Acetyl-6-bromocoumarin (CAS 2199-93-1)


Use as a Moderately Active Antioxidant Reference Standard in SAR Studies

Researchers conducting structure-activity relationship (SAR) studies on halogenated coumarins can utilize 3-acetyl-6-bromocoumarin as a benchmark compound with a defined, moderate level of antioxidant activity (56% DPPH scavenging). This allows for a quantitative assessment of how structural modifications at the 3-position of the coumarin ring alter free radical scavenging potential, as demonstrated by its direct comparison to more active analogs like CMRN4 and CMRN7 [1].

Synthesis of Optoelectronic Materials with Tunable Wide Bandgaps

Given its characterized optical band gap of approximately 3.1 eV in common polar solvents, which can be further tuned by concentration (from 2.8 eV to 3.15 eV), 3-acetyl-6-bromocoumarin is a candidate building block for synthesizing organic materials for wide-bandgap semiconductor applications, such as UV sensors or as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [2].

Verification of Chemical Identity in Procurement and Inventory Management

Procurement and quality control departments in chemical and pharmaceutical research institutions can rely on the distinct vibrational spectroscopic fingerprint of 3-acetyl-6-bromocoumarin, as characterized by IR and Raman spectroscopy, to confirm the identity of the received material and distinguish it from closely related compounds like 3-acetyl-6-methylcoumarin, thereby preventing costly experimental errors due to misidentified reagents [3].

Precursor for Polyheterocyclic Systems via Reactions at the Acetyl Group

Organic synthesis groups can leverage the reactive 3-acetyl group as a synthetic handle to construct diverse polyheterocyclic systems. Published work demonstrates its utility in reactions with electrophilic and nucleophilic reagents, such as aromatic aldehydes, to yield 3-cinnamoyl coumarins, which are valuable intermediates in medicinal chemistry and material science [4].

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